L-Glutamine orotate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

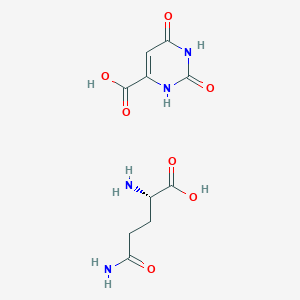

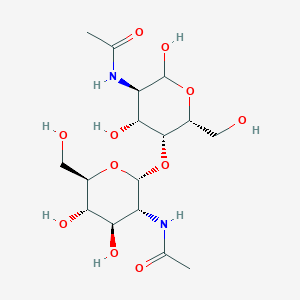

L-Glutamine is an amino acid that is abundantly present throughout the body and is involved in many metabolic processes . It is synthesized from glutamic acid and ammonia . It is the principal carrier of nitrogen in the body and is an important energy source for many cells . L-Glutamine orotate is a compound that includes L-Glutamine and orotic acid .

Molecular Structure Analysis

The molecular formula of L-Glutamine is C5H10N2O3 . The molecular weight is approximately 146.14 g/mol . The structure of L-Glutamine involves an α-amino group, which is in the protonated −NH3+ form under biological conditions, and a carboxylic acid group, which is in the deprotonated −COO− form .

Chemical Reactions Analysis

Glutamine plays a significant role in various metabolic pathways. It is converted to glucose when the body needs more glucose as an energy source . It also participates in maintaining a normal blood glucose level and the proper pH range . An artifact in LC-MS/MS measurement of glutamine and glutamic acid has been reported, where free glutamine and glutamic acid cyclize to pyroglutamic acid during LC-MS analysis .

Physical And Chemical Properties Analysis

L-Glutamine is highly soluble in water and exhibits both acidic and basic characteristics . In its pure form, L-Glutamine appears as a white, crystalline powder with a slightly sweet taste .

Direcciones Futuras

Recent research has focused on the role of glutamine in cellular metabolism, particularly in the context of cancer . There is ongoing research into the regulation of glutamine metabolism in cancer and immune cells, which is expected to yield valuable insights and pave the way for future therapeutic interventions . Various strategies are being explored to target glutamine metabolism in cancer cells, including glutamine mimicking compounds, glutamine transporter blockers, and inhibitors of major glutamine-producing enzymes .

Propiedades

IUPAC Name |

(2S)-2,5-diamino-5-oxopentanoic acid;2,4-dioxo-1H-pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4.C5H10N2O3/c8-3-1-2(4(9)10)6-5(11)7-3;6-3(5(9)10)1-2-4(7)8/h1H,(H,9,10)(H2,6,7,8,11);3H,1-2,6H2,(H2,7,8)(H,9,10)/t;3-/m.0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXHMKPKXDFTLK-HVDRVSQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)C(=O)O.C(CC(=O)N)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC(=O)NC1=O)C(=O)O.C(CC(=O)N)[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Glutamine orotate | |

CAS RN |

1307296-03-2 |

Source

|

| Record name | L-Glutamine, mixt. with 1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1307296-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzyl-3-[2-(tert-butoxycarbonylamino)ethyl]urea](/img/structure/B1145451.png)